Dicloxacillin sodium monohydrate Dicloxacillin sodium monohydrate Dicloxacillin sodium monohydrate is a hydrate. It contains a dicloxacillin sodium.
Dicloxacillin Sodium is the sodium salt form of dicloxacillin, a broad-spectrum, semi-synthetic beta-lactam with bactericidal and beta-lactamase resistant activity. Dicloxacillin sodium binds to penicillin binding proteins (PBP) located on the inner membrane of the bacterial cell wall. It also inhibits the cross-linkage of peptidoglycan, a critical component of bacterial cell walls. This leads to the inhibition of bacterial cell wall synthesis and eventually causes cell lysis.
One of the PENICILLINS which is resistant to PENICILLINASE.
Brand Name: Vulcanchem
CAS No.: 13412-64-1
VCID: VC0525973
InChI: InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/t13-,14+,17-;;/m1../s1
SMILES: CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]
Molecular Formula: C19H18Cl2N3NaO6S
Molecular Weight: 511.3 g/mol

Dicloxacillin sodium monohydrate

CAS No.: 13412-64-1

Inhibitors

VCID: VC0525973

Molecular Formula: C19H18Cl2N3NaO6S

Molecular Weight: 511.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Dicloxacillin sodium monohydrate - 13412-64-1

CAS No. 13412-64-1
Product Name Dicloxacillin sodium monohydrate
Molecular Formula C19H18Cl2N3NaO6S
Molecular Weight 511.3 g/mol
Standard InChI InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/t13-,14+,17-;;/m1../s1
Standard InChIKey SIGZQNJITOWQEF-VICXVTCVSA-M
Isomeric SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+]
SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]
Canonical SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Appearance Solid powder
Description Dicloxacillin sodium monohydrate is a hydrate. It contains a dicloxacillin sodium.
Dicloxacillin Sodium is the sodium salt form of dicloxacillin, a broad-spectrum, semi-synthetic beta-lactam with bactericidal and beta-lactamase resistant activity. Dicloxacillin sodium binds to penicillin binding proteins (PBP) located on the inner membrane of the bacterial cell wall. It also inhibits the cross-linkage of peptidoglycan, a critical component of bacterial cell walls. This leads to the inhibition of bacterial cell wall synthesis and eventually causes cell lysis.
One of the PENICILLINS which is resistant to PENICILLINASE.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 3116-76-5 (Parent)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Cilpen
Dichloroxacillin
Diclocil
Dicloxaciclin
Dicloxacillin
Dicloxacillin Sodium
Dicloxacillin, Monosodium Salt, Anhydrous
Dicloxacillin, Monosodium Salt, Mono-Hydrate
Dicloxacycline
Dicloxsig
Distaph
Ditterolina
Dycill
Dynapen
InfectoStaph
Pathocil
Posipen
Sodium, Dicloxacillin
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4: Dhoka MV, Sandage SJ, Dumbre SC. Simultaneous determination of cefixime trihydrate and dicloxacillin sodium in pharmaceutical dosage form by reversed-phase high-performance liquid chromatography. J AOAC Int. 2010 Mar-Apr;93(2):531-5. PubMed PMID: 20480900.
5: Tao JL, Zhan XC, Li LL, Lin B, Jiang L. Single time point isothermal drug stability experiments at constant humidity. Yakugaku Zasshi. 2009 Mar;129(3):341-5. PubMed PMID: 19252391.
6: Raj TJ, Bharati CH, Rao KR, Rao PS, Narayan GK, Parikh K. Identification and characterization of degradation products of dicloxacillin in bulk drug and pharmaceutical dosage forms. J Pharm Biomed Anal. 2007 Mar 12;43(4):1470-5. Epub 2006 Nov 27. PubMed PMID: 17125952.
7: Jensen AG, Wachmann CH, Espersen F, Scheibel J, Skinhøj P, Frimodt-Møller N. Treatment and outcome of Staphylococcus aureus bacteremia: a prospective study of 278 cases. Arch Intern Med. 2002 Jan 14;162(1):25-32. PubMed PMID: 11784216.
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10: Morelli B. Second-derivative spectrophotometric assay of mixtures of dicloxacillin sodium and ampicillin sodium in pharmaceuticals. J Pharm Sci. 1988 Dec;77(12):1042-6. PubMed PMID: 3244108.
11: Krstenansky PM, Jones WN, Garewal HS. Effect of dicloxacillin sodium on the hypoprothrombinemic response to warfarin sodium. Clin Pharm. 1987 Oct;6(10):804-6. PubMed PMID: 3505843.
12: Ofner CM 3rd, Schott H. Swelling studies of gelatin. II: Effect of additives. J Pharm Sci. 1987 Sep;76(9):715-23. PubMed PMID: 11002809.
13: Sylvestri MF, Makoid MC, Adams SC. Stability of dicloxacillin sodium oral suspension stored in polypropylene syringes. Am J Hosp Pharm. 1987 Jun;44(6):1401-5. PubMed PMID: 3618620.
14: Kleinman MS, Presberg JE. Cholestatic hepatitis after dicloxacillin-sodium therapy. J Clin Gastroenterol. 1986 Feb;8(1):77-8. PubMed PMID: 3701014.
15: Disney FA, Pichichero ME. Treatment of Staphylococcus aureus infections in children in office practice. Am J Dis Child. 1983 Apr;137(4):361-4. PubMed PMID: 6600877.
16: Fujita K, Iseki K, Yoshioka H, Sasaki T, Ando T, Nakamura M. Bacteriology of acute otitis media in Japanese children. Am J Dis Child. 1983 Feb;137(2):152-4. PubMed PMID: 6336890.
17: Yogev R. Soft-tissue infections of ampicillin-resistant Haemophilus influenzae type b. The use of ampicillin and nafcillin in their treatment. Am J Dis Child. 1981 May;135(5):410-2. PubMed PMID: 6972160.
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PubChem Compound 18531002
Last Modified Nov 11 2021
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